Acide 3-(2-chlorophényl)-2-propynoïque

Vue d'ensemble

Description

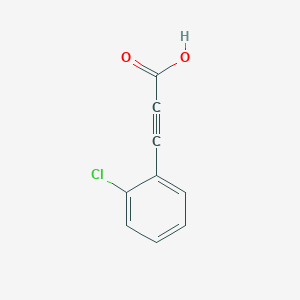

3-(2-chlorophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H5ClO2 It is a derivative of propynoic acid where a chlorine atom is substituted at the ortho position of the phenyl ring

Applications De Recherche Scientifique

3-(2-chlorophenyl)prop-2-ynoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It’s worth noting that bioactive aromatic compounds, such as this one, often bind with high affinity to multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for treatment and drug development .

Mode of Action

It’s known that aromatic compounds can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Derivatives of similar compounds have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown a broad spectrum of biological activities, suggesting that this compound could also have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

It is known that aromatic compounds like this can participate in various biochemical reactions, often involving enzymes and proteins

Cellular Effects

Similar aromatic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)prop-2-ynoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

Formation of Propargyl Alcohol: The 2-chlorobenzaldehyde undergoes a propargylation reaction to form 2-chlorophenylpropargyl alcohol.

Oxidation: The propargyl alcohol is then oxidized to form 3-(2-chlorophenyl)-2-propynoic acid.

Industrial Production Methods

Industrial production methods for 3-(2-chlorophenyl)prop-2-ynoic acid may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-chlorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Chlorophenyl)-2-propynoic acid: Similar structure but with the chlorine atom at the meta position.

3-(4-Chlorophenyl)-2-propynoic acid: Chlorine atom at the para position.

2-Phenyl-2-propynoic acid: Lacks the chlorine substitution.

Uniqueness

3-(2-chlorophenyl)prop-2-ynoic acid is unique due to the ortho position of the chlorine atom, which influences its chemical reactivity and binding properties. This positional isomerism can lead to different biological activities and applications compared to its meta and para counterparts.

Activité Biologique

3-(2-Chlorophenyl)prop-2-ynoic acid, a derivative of arylpropiolic acids, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 3-(2-chlorophenyl)prop-2-ynoic acid features a prop-2-ynoic acid backbone with a chlorophenyl substituent. The presence of the chlorine atom is believed to enhance its interaction with biological targets, potentially influencing its pharmacological profile. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds in the arylpropiolic acid class, including 3-(2-chlorophenyl)prop-2-ynoic acid, exhibit several biological activities:

- Inhibition of Enzymatic Pathways : These compounds have shown potential as inhibitors of various enzymes involved in cancer progression and inflammatory responses. The halogen substituents may enhance binding affinity to these enzymes, thereby increasing their inhibitory potential.

- Antioxidant Properties : Some studies suggest that derivatives of arylpropiolic acids can exhibit antioxidant activity, which may play a role in mitigating oxidative stress-related diseases .

Anticancer Activity

A study focusing on the anticancer properties of arylpropiolic acids found that 3-(2-chlorophenyl)prop-2-ynoic acid demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed an IC50 value in the micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. The compound's ability to modulate signaling pathways associated with inflammation was also highlighted .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Scavenging free radicals |

Pharmacological Applications

Given its diverse biological activities, 3-(2-chlorophenyl)prop-2-ynoic acid is being explored for various therapeutic applications:

- Cancer Treatment : Due to its cytotoxic effects on cancer cells, it may serve as a lead compound for developing novel anticancer agents.

- Anti-inflammatory Drugs : Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating chronic inflammatory conditions.

- Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEUUQMXXWFQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179397 | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM 50% ACETIC ACID & BENZENE | |

CAS No. |

24654-08-8 | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024654088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenylpropiolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Chlorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82W6J4561B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

132.7-133.8 °C | |

| Record name | 3-(2-CHLOROPHENYL)-2-PROPYNOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.